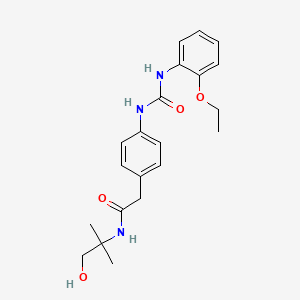

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

描述

2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold substituted with a ureido-phenyl group and a branched hydroxyalkyl chain.

属性

IUPAC Name |

2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-4-28-18-8-6-5-7-17(18)23-20(27)22-16-11-9-15(10-12-16)13-19(26)24-21(2,3)14-25/h5-12,25H,4,13-14H2,1-3H3,(H,24,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJFYDALKDTKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Structural Features

The compound shares core motifs with several classes of bioactive molecules: 1. Ureido-acetamide derivatives (e.g., EGFR inhibitors in ): - Compound 4 (): (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide. - Key difference: Replaces the ethoxyphenyl-ureido group with a thio-linked quinazolinone and methoxyphenyl-diene system. - Compound 8b (): 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide. - Key difference: Incorporates a fluorinated aryl-ureido group and a quinazoline-carboxamide scaffold. - Activity: IC₅₀ = 14.8 nM against EGFR, attributed to hydrogen bonding with Met793 and hydrophobic interactions .

N-Substituted 2-arylacetamides ():

- Example: 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.

- Key difference : Chlorophenyl and pyrazolyl substituents instead of ethoxyphenyl-ureido and hydroxyalkyl groups.

- Properties : Planar amide group with hydrogen-bond-mediated dimerization (R₂²(10) motifs) and steric-driven conformational variability .

Hydrogen-bonding acetamides ():

- Example: N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide.

- Key difference : Benzothiazole-trioxo and 4-hydroxyphenyl groups.

- Properties : Stabilized by N–H···O and O–H···O hydrogen bonds and π-stacking (3.9 Å interplanar distances) .

Physicochemical and Pharmacokinetic Comparison

*Calculated based on structural formula.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology :

- Multi-step synthesis : Begin with coupling 2-ethoxyphenyl isocyanate with 4-aminophenylacetamide intermediates under anhydrous conditions (e.g., DMF as solvent, sodium hydroxide as base) .

- Critical conditions : Temperature control (60–80°C), inert atmosphere (nitrogen/argon) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield optimization : Adjust stoichiometry of ureido-forming reagents and monitor reaction progress using TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify ureido linkage, ethoxyphenyl, and hydroxymethylpropan-2-yl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out by-products .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the 2-ethoxyphenyl and hydroxymethylpropan-2-yl groups in biological activity?

- Methodology :

- Analog synthesis : Replace the 2-ethoxyphenyl group with methoxy or halogenated phenyl derivatives; modify the hydroxymethyl group to carboxylate or ether variants .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., MTT assay) to correlate substituent effects with IC₅₀ values .

- Computational docking : Map binding interactions of key groups with protein active sites (e.g., using AutoDock Vina) .

Q. How can contradictions in reported biological activity data across experimental models be resolved?

- Methodology :

- Orthogonal assays : Validate cytotoxicity (e.g., ATP-based viability assays) alongside target-specific assays (e.g., enzyme inhibition) to distinguish direct vs. indirect effects .

- Concentration gradients : Test activity across a broad range (nM–μM) to identify non-linear dose-response relationships .

- Genetic profiling : Use CRISPR-Cas9 knockout models to confirm target specificity in conflicting studies .

Q. What in vivo pharmacokinetic parameters should be prioritized for therapeutic potential evaluation?

- Methodology :

- Bioavailability studies : Administer orally and intravenously to calculate absolute bioavailability (%F) in rodent models .

- Metabolism analysis : Identify primary metabolites via LC-MS/MS in plasma and liver microsomes .

- Tissue distribution : Quantify compound levels in target organs (e.g., tumors) using radiolabeled analogs .

Q. How can computational approaches predict off-target interactions of this compound?

- Methodology :

- Molecular docking screens : Use databases like ChEMBL to assess affinity for unrelated targets (e.g., GPCRs, ion channels) .

- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns to identify potential off-target binding pockets .

- Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics for predicted off-targets .

Experimental Design Considerations

Q. What experimental designs are optimal for evaluating biological activity in heterogeneous cell populations?

- Methodology :

- Stratified sampling : Use flow cytometry to isolate subpopulations (e.g., cancer stem cells) before treatment .

- Time-course assays : Monitor activity at 24, 48, and 72 hours to account for delayed effects .

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for apoptosis) and vehicle-only groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。